(2R)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19R)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-11,16,18-trihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid
Description
Fumonisin B1-13C34 is a stable isotope-labeled analog of Fumonisin B1 (FB1), a mycotoxin produced by Fusarium verticillioides. This compound, with 34 carbon atoms replaced by the non-radioactive ¹³C isotope, serves as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for precise quantification of FB1 in complex matrices like food and biological samples . Its molecular formula is ¹³C34H59NO15, and it shares structural and functional properties with native FB1 but is distinguished by isotopic labeling, which eliminates interference from matrix effects during analysis .
Properties
Key on ui mechanism of action |
Fumonisins are inhibitors of the biosynthesis of sphingosine and more complex sphingolipids. In eucaryotic cells, fumonisin inhibition of sphingolipid biosynthesis is a result of inhibition of the enzyme ceramide synthase. Large increase in free sphinganine concentration in plant and animal cells are observed within a few hours after exposure to fumonisins and/or Alternaria toxins (AAL-toxins). Some of the sphinganine is metabolized to other bioactive intermediates, and some is released from cells. In animals, free sphinganine accumulates in tissues and quickly appears in blood and urine. Free sphingoid bases are toxic to most cells, and complex sphingolipids are essential for normal cell growth. Fumonisin B1 stimulates sphinganine-dependent DNA synthesis in Swiss 3T3 cells, but is mitoinhibitory in other cell types. In cultured cells the accumulation of bioactive long-chain sphingoid bases and depletion of complex sphingolipids are clearly contributing factors in growth inhibition, increased cell death, and (in Swiss 3T3 cells) mitogenicity of fumonisins. While disruption of sphingolipid metabolism directly affects cells, it may indirectly affect some tissues. For example, fumonisin B1 impairs the barrier function of endothelial cells in vitro. Adverse effects on endothelial cells could indirectly contribute to the neurotoxicity and pulmonary edema caused by fumonisins. It is hypothesized that fumonisin-induced changes in the sphingolipid composition of target tissues could directly or indirectly contribute to all Fusarium moniliforme-associated diseases. Fumonisins are inhibitors of sphinganine (sphingosine) N-acyltransferase (ceramide synthase) in vitro, and exhibit competitive-type inhibition with respect to both substrates of this enzyme (sphinganine and fatty acyl-CoA). Removal of the tricarballylic acids from fumonisin B1 reduces the potency by at least 10 fold; and fumonisin A1 (which is acetylated on the amino group) is essentially inactive. Studies with diverse types of cells (hepatocytes, neurons, kidney cells, fibroblasts, macrophages, and plant cells) have established that fumonisin B1 not only blocks the biosynthesis of complex sphingolipids; but also, causes sphinganine to accumulate. Some of the sphinganine is metabolized to the 1-phosphate and degraded to hexadecanal and ethanolamine phosphate, which is incorporated into phosphatidylethanolamine. Sphinganine is also released from cells and, because it appears in blood and urine, can be used as a biomarker for exposure. The accumulation of these bioactive compounds, as well as the depletion of complex sphingolipids, may account for the toxicity, and perhaps the carcinogenicity, of fumonisins. Fumonisin B1 produced by the fungus Fusarium moniliforme is a member of a new class of sphinganine analogue mycotoxins that occur widely in the food chain. Epidemiological studies associate FB1 with human sophageal cancer in China and South Africa. FB1 also causes acute pulmonary edema in pigs and equine leucoencephalomalacia. This disease is thought to be a consequence of inhibition by FB1 of cellular ceramide synthesis in cells. To investigate further on this pathogenesis, the effect of FB1 was studied on cell viability (3 to 54 uM of FB1), protein (2.5 to 20 uM of FB1) and DNA syntheses (2.5 to 50 uM of FB1), and cellular cycle (3 to 18 uM of FB1) of rat C6 glioma cells after 24 hr incubation. The results of the viability test show that FB1 induces 10 2% and 47 4% cell death with, respectively, 3 and 54 uM, in C6 cells. This cytotoxicity induced by FB1 was efficiently prevented when the cells were preincubated 24 hr with vitamin E (25 uM). FB1 displays epigenetic properties since it induced hypermethylation of the DNA (9-18 uM). Inhibition of protein synthesis was observed with FB1 with an IC50 of 6 M showing that C6 glioma cells are very sensitive to FB1; however, the synthesis of DNA was only slightly inhibited, up to 20 uM of FB1. The flow cytometry showed that the number of cells in phase S decreased significantly as compared to the control p = 0.01 from 18.7 2.5% to 8.1 1.1% for 9 uM FB1. The number of cells in phase G2/uM increased significantly as compared to the control (p 0.05) from 45.7 0.4% to 54.8 1.1% for 9 uM FB1, whereas no change occurs in the number of cells in the phase G0/G1. These results show that cytotoxic concentrations of FB1 induce cellular cycle arrest in phase G2/uM in rat C6 glioma cells possibly in relation with genotoxic events. The molecular mechanism of action of fumonisins is not known; however, these compounds bear a remarkable structural similarity to sphingosine, the long-chain (sphingoid) base backbone of sphingomyelin, cerebrosides, sulfatides, gangliosides and other sphingolipids. Sphingolipids are thought to be involved in the regulation of cell growth, differentiation and neoplastic transformation through participation in cell-cell communication and cell-substratum interactions and possibly through interactions with cell receptors and signalling systems. Incubation of rat hepatocytes with fumonisins B1 and B2 inhibited incorporation of (14)C serine into the sphingosine moiety of cellular sphingolipids, at an IC50 of 0.1 uM. In contrast, fumonisin B1 increased the amount of the biosynthetic intermediate, sphinganine, which suggests that fumonisins inhibit the conversion of (14)C-sphinganine to N-acyl-(14)C-sphinganines, a step that is thought to precede introduction of the 4,5-trans double bond of sphingosine. In agreement with this mechanism, fumonisin B1 inhibited the activity of sphingosine N-acyltransferase (ceramide synthase) in rat liver microsomes, with 50% inhibition at approximately 0.1 uM, and reduced the conversion of (3)H-sphingosine to (3)H-ceramide by intact hepatocytes. Fumonisin B1 (1 uM) almost completely inhibited (14)C sphingosine formation by hepatocytes. |
|---|---|
CAS No. |
1217458-62-2 |
Molecular Formula |
C34H59NO15 |
Molecular Weight |
755.58 g/mol |
IUPAC Name |
(2R)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19R)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-11,16,18-trihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22-,23-,24+,25-,26+,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
InChI Key |
UVBUBMSSQKOIBE-CMVIZQMLSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Color/Form |
Powder |
physical_description |
White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] |
solubility |
Soluble in methanol |
Origin of Product |
United States |
Preparation Methods
Gravimetric Preparation and Isotopic Enrichment
The synthesis of Fumonisin B1-13C34 begins with the incorporation of 13C isotopes into the fumonisin backbone. Gravimetric preparation is the cornerstone of this process, ensuring precise molar quantification. According to LGC Standards, the certified concentration of U-[13C34]-Fumonisin B1 is determined by weighing high-purity solid raw material and dissolving it in a solvent mixture of acetonitrile and water (74:25:1, v/v/v) . The isotopic enrichment level of 99.2 atom % 13C is achieved through controlled synthesis conditions, verified via enhanced resolution LC-MS/MS scans (Figure 1) .
Alkaline Hydrolysis and Solid-Phase Extraction
To isolate Fumonisin B1-13C34 from complex matrices, alkaline hydrolysis coupled with solid-phase extraction (SPE) is employed. Dall’Asta’s method, adapted for biological samples, involves treating homogenized feed or excreta with a solvent mixture of acetonitrile, water, and formic acid (74:25:1, v/v/v) . This step liberates bound fumonisins and converts them into hydrolyzed metabolites. Subsequent alkaline hydrolysis (pH 10–12) cleaves esterified fumonisins, yielding hydrolyzed Fumonisin B1 (HFB1) and its 13C-labeled counterpart .
The hydrolyzed extract is purified using Oasis MAX mixed-mode SPE cartridges, which leverage anion-exchange interactions under basic conditions. After conditioning with methanol and water, the sample is loaded, and hydrophilic impurities are removed with 2% ammonium hydroxide . The target analytes are eluted with methanol acidified with formic acid, achieving >90% recovery rates . This method optimizes throughput by reducing solvent evaporation steps, a limitation of earlier ethyl acetate-based protocols .
Chromatographic Separation and Mass Spectrometric Analysis
Accurate quantification of Fumonisin B1-13C34 necessitates high-resolution chromatographic separation. Reverse-phase HPLC on a Phenomenex Luna C18(2) column (250 × 3.00 mm, 5 µm) is standard, with a gradient elution using acetonitrile/acetic acid (99:1, v/v) and water/acetonitrile/acetic acid (59:40:1, v/v/v) . Fluorescence detection (λEx = 335 nm, λEm = 440 nm) provides sensitivity down to 25 µg/mL, with a retention time of 10.32 minutes for the 13C-labeled compound .
For isotopic fidelity, LC-MS/MS operates in positive ion mode, monitoring the [M+H]+ ion at m/z 755 . Collision-induced dissociation (CID) fragments confirm the absence of unlabeled species, while internal standards (e.g., 13C-FB1) correct for matrix effects . Quantitation curves exhibit linearity (R2 > 0.99) across 1–500 ng/mL, with intraday precision <5% RSD .
Certification of Fumonisin B1-13C34 follows ISO/IEC 17025 guidelines, emphasizing metrological traceability. The LGC Standards protocol involves six replicate HPLC-FLD analyses against a reference batch, yielding a mean concentration of 25.26 ± 0.75 µg/mL (95% confidence interval) . Uncertainty budgets account for weighing errors (±0.0026 mg), volumetric flask calibration (±0.15 mL), and operator variability (±0.06 mL) .
Challenges and Methodological Innovations
Producing Fumonisin B1-13C34 faces challenges, including isotopic dilution during extraction and column bleed in LC-MS. Innovations like mixed-mode SPE and stable isotope dilution assays (SIDAs) mitigate these issues, improving recovery and precision . Recent advances also explore on-line SPE coupled with two-dimensional LC-MS, reducing sample handling and enhancing throughput .
Furthermore, the development of 13C-labeled hydroxylated metabolites (e.g., HFB1-13C34) enables simultaneous quantification of parent and modified fumonisins, addressing regulatory needs for total fumonisin content .
Chemical Reactions Analysis
Types of Reactions: Fumonisin B1-13C34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical studies and for understanding its behavior in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Fumonisin B1-13C34 include acetonitrile, water, and various chromatographic solvents. The conditions for these reactions are carefully controlled to ensure the stability and purity of the compound .
Major Products Formed: The major products formed from the reactions of Fumonisin B1-13C34 are primarily its oxidized, reduced, or substituted derivatives. These products are used in further analytical studies to understand the compound’s properties and behavior .
Scientific Research Applications
1.1. Quantification of Fumonisins
FB1-13C34 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fumonisins in complex matrices such as animal feed and human biological samples. The use of isotopically labeled standards allows for precise measurement by compensating for variations in extraction efficiency and instrument response.
| Methodology | Sample Type | Reference |
|---|---|---|
| LC-MS/MS | Broiler chicken feed | |
| LC-MS/MS | Human urine | |
| UPLC-MS | Animal excreta |
1.2. Stable Isotope Dilution Assay (SIDA)
SIDA is a powerful technique that utilizes FB1-13C34 to improve the quantification accuracy of FB1 in various food products. This method involves spiking samples with a known quantity of the isotope-labeled standard, allowing for more reliable results through comparison of the labeled and unlabeled compounds.
2.1. Mechanistic Studies
Research has demonstrated that FB1 disrupts sphingolipid metabolism, which can lead to various health issues, including cancer promotion. Studies utilizing FB1-13C34 have been pivotal in understanding these mechanisms at a molecular level, particularly regarding DNA methylation changes in human liver cells (HepG2) and their implications for carcinogenesis .
2.2. Biotransformation Studies
FB1-13C34 is also employed to trace the metabolic pathways of fumonisins within biological systems. For example, studies have focused on how FB1 is hydrolyzed in vivo to form metabolites like hydrolyzed fumonisin B1 (HFB1), which are crucial for understanding the toxicokinetics of fumonisins in animals .
3.1. Monitoring Mycotoxin Levels
The application of FB1-13C34 extends to food safety assessments where it is used to monitor levels of fumonisins in maize and other agricultural products. Regulatory bodies utilize methods involving this compound to ensure compliance with safety standards set for mycotoxin levels in food products .
3.2. Development of Screening Methods
Innovative screening methods, such as enzyme-linked immunosorbent assays (ELISA) and Fourier-transform near-infrared spectroscopy (FT-NIR), have been developed using FB1-13C34 as a reference standard to detect fumonisins rapidly and accurately in food matrices .
4.1. Case Study: Fumonisin Adsorption by Bran Materials
A study investigated the adsorption capacity of different bran materials for fumonisins, utilizing FB1-13C34 as an internal standard to quantify the adsorption efficiency under various conditions . The findings indicated significant differences in adsorption capabilities among maize, wheat, and oat brans.
4.2. Case Study: Urinary Excretion Kinetics
Another significant study focused on understanding the kinetics of urinary excretion of fumonisins in humans after dietary intake, employing FB1-13C34 to validate analytical methods used for isolating and quantifying fumonisins from urine samples . This research contributes to assessing human exposure risks associated with fumonisin consumption.
Mechanism of Action
The mechanism of action of Fumonisin B1-13C34 involves its inhibition of sphingosine N-acyltransferase (ceramide synthase), which disrupts the biosynthesis of sphingolipids. This disruption leads to the accumulation of sphinganine in cells and tissues, causing oxidative stress, apoptosis, and cytotoxicity. The compound’s structural similarity to sphingolipids allows it to interfere with their metabolism, leading to various toxic effects .
Comparison with Similar Compounds
Fumonisin B1 (FB1)
FB1 (C34H59NO15, CAS 116355-83-0) is the most toxic and abundant fumonisin. It inhibits sphingolipid biosynthesis by blocking sphinganine N-acyltransferase (ceramide synthase), leading to cellular apoptosis and disruption of membrane integrity . Structurally, FB1 consists of a 20-carbon aminopolyol backbone esterified with two tricarballylic acid groups at C14 and C15 positions .
Key Differences :
- Isotopic Labeling : Fumonisin B1-13C34 contains ¹³C isotopes, enabling its use as a reference standard without overlapping with native FB1 signals in mass spectrometry .
- Applications: While FB1 is studied for its toxicological effects (e.g., carcinogenicity in rat livers ), Fumonisin B1-13C34 is exclusively used for analytical calibration .
Fumonisin B2 (FB2) and Fumonisin B3 (FB3)
FB2 (C34H59NO14, CAS 116355-84-1) and FB3 (C34H59NO14, CAS 136379-59-4) differ from FB1 in the number and position of hydroxyl groups. FB2 lacks one hydroxyl group at the C1 position, while FB3 has structural variations in the aminopolyol chain .
Comparison with Fumonisin B1-13C34 :
- Isotopic Variants : Fumonisin B2-13C34 and B3-13C34 are also available as internal standards but are less commonly used compared to B1-13C34 due to FB1's predominance in toxicity studies .
- Analytical Utility : Similar to B1-13C34, these labeled analogs are critical for multi-mycotoxin detection panels .
Comparison with Other Isotopically Labeled Mycotoxins
Aflatoxin G2-¹³C17 and Ochratoxin A-¹³C20
These compounds are ¹³C-labeled standards for quantifying aflatoxins and ochratoxins, respectively. Unlike Fumonisin B1-13C34, they target different mycotoxin classes and metabolic pathways (e.g., aflatoxins inhibit DNA replication, while ochratoxins impair renal function) .
Zearalenone-¹³C18
A labeled estrogenic mycotoxin used in hormone disruption studies. Its structure and mechanism (binding to estrogen receptors) diverge significantly from fumonisins, which primarily affect sphingolipid metabolism .
Analytical and Commercial Considerations
Performance in Chromatography
Fumonisin B1-13C34 is chromatographically indistinguishable from native FB1 under standard LC conditions, ensuring accurate retention time matching. For example, in a Zorbax SB-C18 column, both elute at similar gradients (10–100% acetonitrile over 10 minutes) .
Commercial Availability
Suppliers such as Sigma-Aldrich, Aladdin, and Kanto Reagents offer Fumonisin B1-13C34 in solutions (e.g., 25 µg/mL in acetonitrile) at prices ranging from ¥13,389.90 to ¥103,000 per mL, depending on purity and volume . In contrast, non-labeled FB1 is cheaper but unsuitable for isotope dilution mass spectrometry.
Biological Activity
Fumonisin B1 (FB1) is a mycotoxin produced by the Fusarium species of fungi, particularly Fusarium moniliforme. It is known for its toxicological effects on various biological systems, primarily due to its structural similarity to sphingolipids. The isotopically labeled variant, Fumonisin B1-13C34, has been utilized in research to trace metabolic pathways and assess the biological activity of FB1. This article reviews the biological activity of Fumonisin B1-13C34, focusing on its mechanisms of toxicity, effects on cellular processes, and implications for health.
Mechanisms of Toxicity
Fumonisin B1 exhibits toxicity primarily through the inhibition of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. This inhibition leads to an accumulation of sphinganine and sphingosine in tissues, disrupting normal cellular functions. The following table summarizes key findings related to the toxic effects of FB1:
| Study Subject | Exposure Method | Dosage | Duration | Effects Observed |
|---|---|---|---|---|
| F344/N rats | Feed | 484 mg/kg | 28 days | Induction of apoptosis and mitosis in hepatocytes |
| Horses | Intravenous | 0.2 mg/kg | 7-28 days | Cyanosis, dyspnea, pulmonary edema |
| New Zealand rabbits | Feed | 1.5 mg/kg | 21 days | Liver and kidney congestion |
| Human cells (HET-1A) | In vitro | 100 μM | 5 days | 75% inhibition of clonal growth; apoptosis induction |
| Human kidney cells (HEK-293) | In vitro | 25 μM | 48 hours | Resistance to apoptosis; increased cell survival |
Biological Activity and Metabolism
The biological activity of Fumonisin B1-13C34 has been investigated through various studies that utilize its isotopic labeling to track metabolic pathways. Research indicates that FB1 can lead to systemic toxicity affecting multiple organ systems, including neurotoxicity, hepatotoxicity, and nephrotoxicity .
In animal models, FB1 has been shown to induce significant alterations in lipid metabolism. For instance, studies have demonstrated that exposure to FB1 results in increased levels of free sphinganine (Sa) relative to sphingosine (So), a biomarker indicative of ceramide synthase inhibition . This disruption is associated with various pathological conditions, including liver damage and developmental defects.
Case Studies
Several case studies have highlighted the adverse health effects associated with FB1 exposure:
- Animal Studies : In a study involving broiler chickens fed a diet contaminated with FB1, no clinical symptoms were observed; however, metabolic alterations indicated a potential for long-term toxicity . In pigs, biotransformation of FB1 into hydrolyzed metabolites was observed but without significant acute toxicity .
- Human Studies : Epidemiological studies have linked chronic exposure to FB1 with increased risks of esophageal cancer and neural tube defects. Although causative relationships remain difficult to establish due to confounding factors, these associations underline the potential public health implications of FB1 exposure .
Q & A
Q. How is Fumonisin B1-13C34 prepared and stored for use in analytical methods?
Fumonisin B1-13C34 is typically supplied as a stable isotopic standard in acetonitrile at a concentration of 25 µg/mL. To ensure stability, it should be stored at -20°C under an argon atmosphere to prevent degradation . For experimental use, aliquot the solution to avoid repeated freeze-thaw cycles. When preparing working standards, dilute with LC-grade methanol or acetonitrile, and validate dilution accuracy using mass spectrometry (e.g., LC-MS/MS) to confirm isotopic purity .
Q. What are the key considerations for integrating Fumonisin B1-13C34 into LC-MS/MS quantification workflows?
- Internal Standard Calibration : Use Fumonisin B1-13C34 as an internal standard to correct for matrix effects and instrument variability. Optimize MS parameters (e.g., collision energy, ion transitions) to distinguish between the labeled compound and unlabeled Fumonisin B1 .
- Matrix-Matched Standards : Prepare calibration curves in a matrix similar to the sample (e.g., corn extract) to account for ionization suppression or enhancement .
- Limit of Quantification (LOQ) : Validate the LOQ by spiking samples with decreasing concentrations of Fumonisin B1-13C34 and ensuring a signal-to-noise ratio ≥10 .
Q. How do researchers validate the purity and stability of Fumonisin B1-13C34 in long-term studies?
Perform periodic stability tests using high-resolution mass spectrometry (HRMS) to confirm isotopic integrity. Compare retention times and fragmentation patterns with unlabeled Fumonisin B1 to detect potential degradation. Document batch-specific certificates of analysis from suppliers (e.g., Sigma Aldrich, R-Biopharm) to ensure traceability .
Advanced Research Questions
Q. What experimental designs are recommended for studying synergistic effects of Fumonisin B1-13C34 with other mycotoxins?
- Co-Exposure Models : Use in vitro (e.g., hepatocyte cultures) or in vivo (e.g., rodent models) systems to simulate co-exposure with aflatoxins. Dose-response studies should include:
- Single-agent controls (Fumonisin B1-13C34 alone and aflatoxin alone).
- Combined exposure groups with varying ratios.
- Biomarker analysis (e.g., sphinganine/sphingosine ratios for fumonisin toxicity; aflatoxin-DNA adducts) .
- Statistical Analysis : Apply factorial ANOVA to identify synergistic/additive effects. Report P-values with corrections for multiple comparisons (e.g., Bonferroni) .
Q. How can researchers resolve contradictions in data when Fumonisin B1-13C34 recovery rates vary across matrices?
- Matrix-Specific Optimization : Test extraction solvents (e.g., methanol:water vs. acetonitrile:acetic acid) to improve recovery.
- Ionization Efficiency : Use post-column infusion of Fumonisin B1-13C34 to map matrix-induced ion suppression zones in LC-MS/MS chromatograms .
- Interlaboratory Validation : Participate in proficiency testing programs (e.g., AOAC International) to benchmark recovery rates against consensus data .
Q. What methodologies are used to investigate the metabolic fate of Fumonisin B1-13C34 in biological systems?
- Tracer Studies : Administer Fumonisin B1-13C34 to model organisms and track isotopic enrichment in tissues (e.g., liver, kidney) via HRMS.
- Metabolite Profiling : Identify phase I/II metabolites (e.g., hydrolyzed FB1, glutathione conjugates) using neutral loss scans or predictive software (e.g., MetFrag) .
- Kinetic Modeling : Calculate half-lives and bioavailability using compartmental models, ensuring statistical power (≥80%) through sample size calculations .
Methodological Rigor and Reproducibility
Q. How should researchers document experimental protocols involving Fumonisin B1-13C34 to ensure reproducibility?
- Detailed Supplemental Materials : Include batch numbers, instrument calibration logs, and raw data in supplementary files. Reference these files in the main text using hyperlinks (e.g., "See Supplementary Table S1 for LC-MS/MS parameters") .
- Negative Controls : Report blank samples (matrix without Fumonisin B1-13C34) to confirm the absence of cross-contamination .
Q. What criteria should be applied when evaluating studies on Fumonisin B1-13C34’s role in chronic disease mechanisms?
- Confounding Variables : Assess whether studies control for dietary factors (e.g., folate intake) that may modulate mycotoxin toxicity .
- Causal Inference : Prioritize longitudinal cohort studies over cross-sectional designs to establish temporal relationships between exposure and outcomes .
Data Analysis and Interpretation
Q. How do researchers statistically validate the use of Fumonisin B1-13C34 as an internal standard?
Calculate relative standard deviations (RSD) for replicate measurements (n ≥ 5) across multiple batches. Acceptable precision is RSD < 15%. For accuracy, compare spiked recovery rates (80–120%) across matrices .
Q. What are the limitations of current biomarker studies using Fumonisin B1-13C34?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
